

# RKI-1447 Dihydrochloride: A Technical Guide to a Selective ROCK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

RKI-1447 is a potent, cell-permeable, small-molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2][3] As a Type I kinase inhibitor, it functions by competing with ATP for binding to the kinase domain, effectively preventing the phosphorylation of downstream substrates.[1][2][4][5] The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[6][7] Overactivity of this pathway is implicated in the progression and metastasis of various cancers, making ROCK a compelling therapeutic target.[1][7][8] RKI-1447 has demonstrated significant anti-invasive and anti-tumor activities in preclinical models, establishing it as a valuable tool for cancer research and a potential clinical candidate.[1][4][5] This guide provides an in-depth overview of the technical data and methodologies associated with RKI-1447.

## **Chemical and Physical Properties**

RKI-1447 is a pyridylthiazole-based urea compound.[9] Its properties are summarized below.



| Property              | Value                                                               | Reference(s) |
|-----------------------|---------------------------------------------------------------------|--------------|
| Chemical Name         | 1-(3-hydroxybenzyl)-3-(4-<br>(pyridin-4-yl)thiazol-2-yl)urea        | [10]         |
| Molecular Formula     | C16H14N4O2S                                                         | [10][11]     |
| Molecular Weight      | 326.37 g/mol (Base)                                                 | [10][11]     |
| Dihydrochloride M.Wt. | 399.29 g/mol                                                        | [12]         |
| CAS Number            | 1342278-01-6 (Base)                                                 | [2][11]      |
| Dihydrochloride CAS   | 1782109-09-4                                                        | [13]         |
| Solubility            | Soluble in DMSO (to 100 mM)<br>and Water (to 10 mM with<br>warming) | [12]         |
| Purity                | ≥98%                                                                | [12]         |

### **Mechanism of Action**

RKI-1447 is a Type I kinase inhibitor that binds to the ATP-binding site of ROCK1 and ROCK2. [1][2][3] X-ray crystallography of the RKI-1447/ROCK1 complex reveals that it interacts with both the hinge region and the DFG (Asp-Phe-Gly) motif of the kinase, preventing the conformational changes necessary for kinase activity.[1][4][5] This direct inhibition blocks the transfer of phosphate from ATP to ROCK's downstream substrates.





Click to download full resolution via product page

**Figure 1.** RKI-1447 binds to the ATP site of ROCK, blocking substrate phosphorylation.

# **Inhibitory Activity and Selectivity**

RKI-1447 is a highly potent inhibitor of both ROCK isoforms, with a slight preference for ROCK2.[1][2][11] It displays significant selectivity for ROCK over other kinases, even at concentrations up to 10  $\mu$ M.[1][2][5]

Table 1: In Vitro Inhibitory Activity of RKI-1447

| Target | IC₅₀ Value (nM) | Assay Type        | Reference(s)  |
|--------|-----------------|-------------------|---------------|
| ROCK1  | 14.5            | Z-Lyte FRET Assay | [1][2][3][11] |
| ROCK2  | 6.2             | Z-Lyte FRET Assay | [1][2][3][11] |



Table 2: Kinase Selectivity Profile of RKI-1447

| Kinase    | % Inhibition at 1 μM RKI-<br>1447 | Reference(s) |
|-----------|-----------------------------------|--------------|
| PKA       | 85.5%                             | [3]          |
| PKN1/PRK1 | 80.5%                             | [3]          |
| p70S6K    | 61.9%                             | [3]          |
| AKT1      | 56.0%                             | [3]          |
| MRCKα     | 50.4%                             | [3]          |
| MEK       | No effect (at 10 μM)              | [1][2][5]    |
| S6 Kinase | No effect (at 10 μM)              | [1][2][5]    |

# Pharmacological Effects In Vitro Effects

RKI-1447 effectively suppresses ROCK signaling in various cancer cell lines. This leads to the inhibition of key cellular processes that drive cancer progression.

- Inhibition of Substrate Phosphorylation: RKI-1447 treatment leads to a dose-dependent decrease in the phosphorylation of key ROCK substrates, Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1), without affecting the total protein levels.[1]
   [2][5][14]
- Selective Cytoskeletal Reorganization: The inhibitor specifically blocks ROCK-mediated
  formation of actin stress fibers induced by stimuli like lysophosphatidic acid (LPA).[1][4] It
  does not affect the formation of lamellipodia or filopodia, which are mediated by the Rac/PAK
  and Cdc42/PAK pathways, respectively, highlighting its selectivity.[1][4][5]
- Anti-Metastatic Properties: RKI-1447 significantly inhibits the migration, invasion, and anchorage-independent growth of breast cancer and colorectal carcinoma cells.[1][15]





Click to download full resolution via product page

Figure 2. Selective inhibition of ROCK-mediated cytoskeletal reorganization by RKI-1447.

# **In Vivo Efficacy**

RKI-1447 has demonstrated significant anti-tumor activity in various animal models.

Table 3: Summary of In Vivo Antitumor Activity of RKI-1447



| Cancer Model               | Animal Model                | Dosage &<br>Administration                     | Outcome                                                                 | Reference(s) |
|----------------------------|-----------------------------|------------------------------------------------|-------------------------------------------------------------------------|--------------|
| Breast Cancer              | MMTV/neu<br>transgenic mice | 200 mg/kg, i.p.<br>daily for 14 days           | Inhibited tumor<br>growth by 87%;<br>tumors were 7.7-<br>fold smaller   | [1][3]       |
| Colorectal Carcinoma (CRC) | Xenograft model             | 100 mg/kg, i.p.<br>every 3 days for<br>14 days | Efficiently<br>blocked CRC<br>tumor growth                              | [13][15]     |
| Neuroblastoma              | In vivo models              | Not specified                                  | Decreased<br>growth,<br>increased cell<br>death, and<br>inhibited N-MYC | [16]         |

# Key Experimental Methodologies In Vitro Kinase Inhibition Assay (Z-Lyte FRET)

This assay measures the inhibitory potential of RKI-1447 against ROCK1 and ROCK2.

- Reaction Setup: Prepare a 15 μL reaction volume containing 5 ng of enzyme (ROCK1 or ROCK2) in a buffer of 50 mM HEPES (pH 7.5), 10 mM MgCl<sub>2</sub>, 1 mM EGTA, and 0.01% Brij-35.[3]
- Compound Addition: Add RKI-1447 at various concentrations (typically an 8-point dilution series performed in duplicate).[3]
- Substrate & ATP: Add the appropriate peptide substrate (1.5 μM for ROCK1, 2 μM for ROCK2) and ATP (12.5 μM for ROCK1, 50 μM for ROCK2).[3]
- Incubation: Incubate the reaction for 1 hour at room temperature.[3]
- Detection: Measure the FRET signal according to the manufacturer's protocol to determine the extent of phosphorylation.



Analysis: Calculate IC<sub>50</sub> values from the dose-response curves.[3]

### **Western Blotting for Phospho-protein Analysis**

This method is used to assess the effect of RKI-1447 on the phosphorylation of ROCK substrates within cells.

- Cell Culture & Treatment: Plate cancer cells (e.g., MDA-MB-231, H1299) and allow them to adhere.[1][14] Treat cells with vehicle or varying concentrations of RKI-1447 for a specified time (e.g., 1 hour).[4]
- Lysis: Lyse the cells in an appropriate buffer to extract total protein.
- Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
- SDS-PAGE & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies against phospho-MYPT-1, phospho-MLC-2, and their total protein counterparts, as well as a loading control (e.g., GAPDH or β-actin).
- Secondary Antibody & Detection: Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) detection system.

## **Cell Migration Assay (Scratch-Wound Healing)**

This assay evaluates the effect of RKI-1447 on cancer cell migration.

- Cell Seeding: Grow cells (e.g., MDA-MB-231) to confluence in a culture plate.[1]
- Wound Creation: Create a uniform "scratch" or wound in the cell monolayer using a sterile pipette tip.
- Treatment: Wash the cells to remove debris and add fresh media containing vehicle or different concentrations of RKI-1447.[1]



- Imaging: Capture images of the wound at time zero and at subsequent time points (e.g., 24, 48 hours).
- Analysis: Measure the area of the wound at each time point to quantify the rate of cell
  migration into the empty space. Compare the closure rate between treated and untreated
  cells.

# **In Vivo Antitumor Study Workflow**



Click to download full resolution via product page



Figure 3. A typical experimental workflow for in vivo efficacy studies of RKI-1447.

#### Conclusion

RKI-1447 is a well-characterized, potent, and selective dual inhibitor of ROCK1 and ROCK2.[1] [5] Its ability to specifically disrupt the Rho/ROCK signaling cascade, thereby inhibiting cancer cell migration, invasion, and in vivo tumor growth, makes it an invaluable research tool.[1][15] The comprehensive data on its mechanism, potency, selectivity, and preclinical efficacy provide a solid foundation for further investigation into its therapeutic potential in oncology and other diseases driven by aberrant ROCK signaling.[1][5]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. RKI-1447 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 10. axonmedchem.com [axonmedchem.com]
- 11. RKI-1447 Wikipedia [en.wikipedia.org]



- 12. bio-techne.com [bio-techne.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. RKI-1447 suppresses colorectal carcinoma cell growth via disrupting cellular bioenergetics and mitochondrial dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The ROCK-1/2 inhibitor RKI-1447 blocks N-MYC, promotes cell death, and emerges as a synergistic partner for BET inhibitors in neuroblastoma PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [RKI-1447 Dihydrochloride: A Technical Guide to a Selective ROCK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2663510#rki-1447-dihydrochloride-as-a-selective-rock-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com